5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N'-((Z)-1-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE
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Overview
Description
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines several functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxylic acid with appropriate hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furohydrazide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxylic acid
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N’-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C32H32N2O5 |
---|---|
Molecular Weight |
524.6g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[(Z)-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C32H32N2O5/c1-21-6-4-7-22(2)31(21)38-19-26-16-23(10-14-29(26)36-3)18-33-34-32(35)30-15-13-28(39-30)20-37-27-12-11-24-8-5-9-25(24)17-27/h4,6-7,10-18H,5,8-9,19-20H2,1-3H3,(H,34,35)/b33-18- |
InChI Key |
YGZHSYWQRAERJE-OHUYPAJKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)/C=N\NC(=O)C3=CC=C(O3)COC4=CC5=C(CCC5)C=C4)OC |
SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(O3)COC4=CC5=C(CCC5)C=C4)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=C(O3)COC4=CC5=C(CCC5)C=C4)OC |
Origin of Product |
United States |
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